molecular formula C12H10N2O2 B15209852 4-(Pyrrol-2-ylidenemethylamino)benzoic acid CAS No. 80525-79-7

4-(Pyrrol-2-ylidenemethylamino)benzoic acid

Cat. No.: B15209852
CAS No.: 80525-79-7
M. Wt: 214.22 g/mol
InChI Key: GUNWGJIMPXOHIH-UHFFFAOYSA-N
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Description

4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is a compound that features a pyrrole ring system linked to a benzoic acid moiety through an imine linkage. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid typically involves the condensation of 2H-pyrrole-2-carbaldehyde with 4-aminobenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the benzoic acid moiety can form ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is unique due to its combination of a pyrrole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

80525-79-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(1H-pyrrol-2-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-8,13H,(H,15,16)

InChI Key

GUNWGJIMPXOHIH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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